6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
Description
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 6 and a 4-methoxybenzyl group at position 1. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioactivity in anticancer, anti-inflammatory, and kinase inhibition applications .
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-chloro-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O/c1-19-13-5-2-11(3-6-13)10-18-9-8-12-4-7-14(16)17-15(12)18/h2-9H,10H2,1H3 |
InChI Key |
WZCCIVSLHMRMMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Iodination of 1H-Pyrrolo[2,3-b]Pyridine
The initial step involves the iodination of 1H-pyrrolo[2,3-b]pyridine (4 ) using N-iodosuccinimide (NIS) in dichloromethane (DCM) with potassium hydroxide (KOH) as a base. This reaction selectively substitutes the hydrogen at the 3-position with iodine, yielding 3-iodo-1H-pyrrolo[2,3-b]pyridine (5 ) in 95% yield. The reaction is monitored via thin-layer chromatography (TLC), and the product is washed with sodium thiosulfate to remove excess iodine.
Key Data :
Oxidation to 3-Iodo-1H-Pyrrolo[2,3-b]Pyridine 7-Oxide
Compound 5 is oxidized to its N-oxide derivative (6 ) using meta-chloroperbenzoic acid (mCPBA) in diethyl ether. The reaction proceeds at room temperature for 1 hour, forming a white precipitate. After filtration and neutralization with potassium carbonate, 6 is isolated in 92% yield.
Key Data :
Chlorination and Methyl Carboxylate Formation
The N-oxide 6 undergoes chlorination using hexamethyldisilazane (HMDS) and methyl chloroformate in tetrahydrofuran (THF) under nitrogen atmosphere. This step introduces a chlorine atom at the 6-position and a methyl carboxylate group at the 1-position, yielding methyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (7 ) in 46% yield after column chromatography.
Key Data :
Saponification to 6-Chloro-3-Iodo-1H-Pyrrolo[2,3-b]Pyridine
The methyl carboxylate group in 7 is removed via saponification with sodium hydroxide (NaOH) in methanol, producing 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (8 ) in 98% yield. The reaction is stirred overnight, followed by extraction with ethyl acetate and purification via column chromatography.
Key Data :
Alkylation with 4-Methoxybenzyl Chloride
The final step involves alkylation of 8 with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base. This reaction introduces the 4-methoxybenzyl group at the 1-position, yielding the target compound 9' in 88% yield.
Reaction Conditions :
-
Solvent : DMF
-
Base : K2CO3 (3 equiv)
-
Temperature : Room temperature
-
Time : 10 hours
Key Data :
-
1H NMR (CDCl3): δ 7.59 (d, J = 8.2 Hz, 1H), 7.18 (d, 2H), 7.16 (s, 1H), 7.11 (d, J = 8.2 Hz, 1H), 6.82 (d, J = 8.5 Hz, 2H), 5.32 (s, 2H), 3.75 (s, 3H).
-
13C NMR : δ 159.4 (C-O), 146.2 (C-I), 55.3 (OCH3), 47.8 (CH2).
Optimization and Analytical Validation
Yield Optimization
The alkylation step (8 → 9' ) achieves high efficiency (88%) due to the use of K2CO3, which minimizes side reactions such as over-alkylation. In contrast, earlier steps like chlorination (6 → 7 ) show moderate yields (46%), attributed to the sensitivity of HMDS-mediated reactions to moisture.
Chromatographic Purification
All intermediates are purified via flash column chromatography using ethyl acetate/hexane gradients (2:98 to 30:70). The target compound 9' is eluted with 2–5% ethyl acetate in hexane, ensuring >95% purity as confirmed by TLC and NMR.
Comparative Analysis of Synthetic Methodologies
While the disclosed route is robust, alternative pathways exist:
-
Suzuki Coupling : Patent WO2006063167A1 describes Suzuki cross-coupling for analogous compounds, but this method is less effective for introducing the 4-methoxybenzyl group.
-
Direct Alkylation : Earlier attempts using methyl iodide instead of 4-methoxybenzyl chloride resulted in lower regioselectivity, underscoring the superiority of the latter reagent for this synthesis .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound serves as a key intermediate in sequential cross-coupling reactions due to its C3-iodo and C6-chloro substituents.
Key Findings:
-
C3 Arylation : The iodine at position 3 undergoes oxidative addition with Pd catalysts more readily than the C6-chloro group. Using Pd(OAc)₂ and K₂CO₃ in dioxane/H₂O, C3 arylations proceed at 80–100°C with yields of 68–88% .
-
C6 Arylation : Subsequent C6-chloro substitution requires stronger bases (e.g., Cs₂CO₃) and higher temperatures (100–120°C) .
| Reaction Site | Catalyst System | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| C3-I | Pd(OAc)₂/XPhos | K₂CO₃ | 80 | 88 |
| C6-Cl | PdCl₂(dppf) | Cs₂CO₃ | 120 | 75 |
This sequential reactivity enables one-pot diarylation to generate 3,6-diaryl-7-azaindoles, which are valuable in anti-HIV drug discovery .
Deprotection of 4-Methoxybenzyl Group
The 4-methoxybenzyl (PMB) protecting group at N1 can be removed under acidic conditions to regenerate the free pyrrolopyridine NH:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to RT .
-
Outcome : Quantitative deprotection without affecting the chloro or aryl substituents .
Mechanistic Insight : Acidic cleavage of the benzylic C–N bond releases 4-methoxybenzyl alcohol, enabling further functionalization at N1 .
Nucleophilic Aromatic Substitution (NAS) at C6
The C6-chloro group participates in NAS reactions with nitrogen and oxygen nucleophiles:
Amination
Alkoxylation
Electronic Effects : The electron-withdrawing pyrrolopyridine core activates the C6 position for NAS, while the PMB group enhances solubility in polar aprotic solvents .
Functionalization via Directed Metallation
Directed ortho-metallation (DoM) strategies enable regioselective C–H functionalization:
-
Directing Group : The PMB group at N1 directs lithiation to C4 .
-
Reagents : LDA (lithium diisopropylamide) at −78°C, followed by electrophilic quenching (e.g., DMF for formylation) .
-
Application : Synthesis of 4-substituted analogs for kinase inhibitor development .
Core Oxidation
-
Reagents : mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrole ring to an N-oxide, facilitating electrophilic chlorination at C6 .
Reductive Dehalogenation
-
Conditions : H₂/Pd-C in ethanol removes the C6-chloro group, yielding unsubstituted pyrrolopyridine (40–50% yield) .
Comparative Reactivity with Structural Analogs
The PMB group’s steric and electronic effects differentiate reactivity from methyl-protected analogs :
| Property | PMB-Protected Derivative | Methyl-Protected Derivative |
|---|---|---|
| Suzuki Coupling Rate (C3) | Slower (steric hindrance) | Faster |
| Deprotection Ease | TFA (mild) | Harsh conditions (HI/AcOH) |
| Solubility | Higher in DMF | Lower |
Scientific Research Applications
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
- The 4-methoxybenzyl group in the target compound improves solubility compared to phenylsulfonyl analogs, which may enhance bioavailability .
Pharmacological Activity Comparison
Table 2: Reported Bioactivities of Analogs
Key Findings :
- The phenylsulfonyl analog is primarily a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties
Table 4: Physicochemical Data
Biological Activity
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C15H13ClN2O
- Molecular Weight : 272.73 g/mol
- CAS Number : 1332748-84-1
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various mechanisms of action, primarily through the inhibition of specific protein targets involved in disease pathways. For instance, studies have shown that derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. These compounds demonstrate IC50 values ranging from nanomolar to micromolar concentrations against FGFRs, indicating significant potency .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (4T1), with effective concentration ranges leading to significant reductions in cell viability .
Antibacterial Activity
In vitro evaluations have demonstrated that certain pyrrolo[2,3-b]pyridine derivatives possess antibacterial properties. Compounds with similar structures have exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus, suggesting that 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine may also hold antibacterial potential .
Research Findings
Several studies have been conducted to assess the biological activity of this compound and its derivatives:
Case Study 1: Anticancer Efficacy
A study focused on a series of pyrrolo[2,3-b]pyridine derivatives found that compounds similar to 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine effectively inhibited the HGF/MET signaling pathway associated with various cancers. This inhibition correlated with reduced tumor growth in preclinical models, emphasizing the compound's therapeutic potential against malignancies .
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The study revealed that certain derivatives exhibited potent activity against resistant strains, suggesting that modifications to the pyrrolo[2,3-b]pyridine scaffold could lead to novel antibacterial agents .
Q & A
Q. What are the standard synthetic routes for 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine?
A common approach involves multi-step reactions, including:
- Alkylation : Reacting a pyrrolo[2,3-b]pyridine precursor with 4-methoxybenzyl chloride under basic conditions (e.g., NaH in THF) to introduce the benzyl group .
- Chlorination : Introducing the chloro substituent at the 6-position using reagents like POCl₃ or via directed ortho-metalation followed by halogenation.
- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 65–75% based on analogous syntheses .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~5.6 ppm for NH₂ in similar compounds) and IR for functional groups (e.g., νmax ~1670 cm⁻¹ for C=O) .
- Elemental Analysis : Matching calculated and observed C, H, N, and Cl percentages (e.g., ±0.3% deviation) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : THF, dioxane, or DMF are preferred for alkylation and coupling reactions due to their polarity and compatibility with Pd catalysts .
- Temperature : Reactions often proceed at 0°C to room temperature for alkylation and up to 105°C for Suzuki-Miyaura couplings .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Modification : Replace the 4-methoxybenzyl group with other aryl/heteroaryl moieties (e.g., 3,4-dimethoxyphenyl via Suzuki coupling) to assess impact on bioactivity .
- Chloro Replacement : Substitute the 6-chloro group with Br, I, or electron-withdrawing groups to modulate reactivity and target binding .
- Biological Assays : Test derivatives against kinases or other targets using enzyme inhibition assays or cellular models (e.g., cancer cell lines).
Q. How to address contradictions in reported bioactivity data?
- Purity Verification : Ensure >95% purity via HPLC and exclude contaminants (e.g., residual Pd from coupling reactions) that may skew results .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., Journal of Medicinal Chemistry vs. Chemical Communications) to identify trends .
Q. What computational tools can predict its pharmacokinetic or target-binding properties?
- Molecular Docking : Software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyrrolo[2,3-b]pyridine core’s planar structure .
- ADME Prediction : Tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration based on logP and polar surface area.
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings; the latter may improve efficiency at higher temperatures .
- Workflow Adjustments : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
Q. What are the stability and storage considerations?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyrrolopyridine core.
- Moisture Control : Use desiccants to avoid hydrolysis of the chloro substituent or methoxy group.
Data Contradiction Analysis Example
Scenario : Study A reports IC₅₀ = 50 nM against kinase X, while Study B finds no activity.
Resolution Steps :
Confirm compound identity via NMR and HRMS to rule out structural misassignment.
Re-test activity using Study A’s assay protocol (e.g., ATP concentration, incubation time).
Check for kinase X mutations or isoform differences between studies.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
